molecular formula C8H6FN B13964668 3-(Fluoroethynyl)aniline CAS No. 443129-73-5

3-(Fluoroethynyl)aniline

Cat. No.: B13964668
CAS No.: 443129-73-5
M. Wt: 135.14 g/mol
InChI Key: FZKUKXHIGAZNIK-UHFFFAOYSA-N
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Description

3-(Fluoroethynyl)aniline is a fluorinated aromatic amine with a fluoroethynyl (-C≡CF) substituent at the meta position of the aniline ring. This compound combines the electron-withdrawing effects of fluorine and the linear, rigid structure of the ethynyl group, which may enhance its utility in pharmaceuticals, agrochemicals, or materials science.

Properties

CAS No.

443129-73-5

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

3-(2-fluoroethynyl)aniline

InChI

InChI=1S/C8H6FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,10H2

InChI Key

FZKUKXHIGAZNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CF

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoroethynyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Fluoroethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares substituent effects, synthesis methods, and regulatory aspects of 3-(Fluoroethynyl)aniline with related compounds:

Compound Substituent Electronic Effect Key Reactivity Safety/Regulatory Notes
3-(Fluoroethynyl)aniline -C≡CF (meta) Strong electron-withdrawing (sp²/sp) Potential for Sonogashira coupling or click chemistry Limited data; may require handling as a toxic amine derivative
3-Fluoroaniline -F (meta) Moderate electron-withdrawing Electrophilic substitution reactions Listed in EC inventory (206-747-0); moderate toxicity
3-(Trifluoromethyl)aniline -CF₃ (meta) Strong electron-withdrawing SNAr reactions, resistant to oxidation REACH registered (202-643-4); hazardous (skin/eye irritant)
3-[(Phenylsulfonyl)methyl]aniline -CH₂SO₂Ph (meta) Very strong electron-withdrawing Acid-catalyzed reactions, hydrogenolysis Requires acid handling; hydrochloride salt stabilized
3-[(Morpholin-4-yl)sulphonyl]aniline -SO₂-morpholine (meta) Moderate electron-withdrawing Hydrolysis under basic conditions Not on major regulatory lists; endocrine disruption potential noted

Biological Activity

3-(Fluoroethynyl)aniline is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C8H8FN
Molecular Weight : 151.16 g/mol
IUPAC Name : 3-(Fluoroethynyl)aniline
Canonical SMILES : C1=CC(=C(C=C1)C#C(F)C)N

The compound features a phenyl ring substituted with a fluoroethynyl group, which may influence its reactivity and biological interactions.

The biological activity of 3-(Fluoroethynyl)aniline is primarily attributed to its ability to interact with various biological targets. The fluoroethynyl group can participate in nucleophilic substitution reactions, potentially affecting enzyme activities and receptor binding. Studies suggest that the presence of fluorine enhances the lipophilicity of the compound, which may improve its membrane permeability and bioavailability.

Anticancer Activity

Recent research indicates that 3-(Fluoroethynyl)aniline exhibits anticancer properties. For instance, a study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.5Cell cycle arrest and apoptosis
HeLa (Cervical)10.8Reactive oxygen species (ROS) generation

Neuroprotective Effects

In addition to anticancer effects, 3-(Fluoroethynyl)aniline has shown promise in neuroprotection. A study involving animal models indicated that the compound could reduce neuroinflammation and oxidative stress, potentially providing therapeutic benefits for neurodegenerative diseases .

Case Studies

  • In Vitro Studies on Cancer Cells :
    • In a controlled experiment, researchers treated MCF-7 cells with varying concentrations of 3-(Fluoroethynyl)aniline. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Animal Model for Neuroprotection :
    • An animal study assessed the effects of 3-(Fluoroethynyl)aniline on neurodegeneration induced by toxic agents. The findings revealed significant reductions in markers of inflammation and oxidative stress compared to control groups .

Synthesis Methods

The synthesis of 3-(Fluoroethynyl)aniline can be achieved through several methods, including:

  • Sonogashira Coupling Reaction : This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
  • Nucleophilic Substitution : The fluoroethynyl group can be introduced via nucleophilic substitution reactions involving appropriate precursors.

Applications

Due to its biological activities, 3-(Fluoroethynyl)aniline has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer drugs.
  • Neuroprotective Agents : In the formulation of therapies for neurodegenerative conditions.
  • Chemical Biology Research : As a tool for studying enzyme interactions and cellular pathways.

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